Cas no 431-66-3 (2-Iodopentafluoropropene-1)
2-Iodopentafluoropropene-1 Chemical and Physical Properties
Names and Identifiers
-
- 1,1,3,3,3-pentafluoro-2-iodoprop-1-ene
- 2-Iodoperfluoroprop-1-ene 97%
- 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene
- Perfluoro-2-iodoproprop-1-ene 97%
- Perfluoro-2-iodoproprop-1-ene97%
- 2-Iodoperfluoroprop-1-ene
- 2-Iodopentafluoropropene-1
- 1-Propene, 1,1,3,3,3-pentafluoro-2-iodo-
- MFCD12026456
- DTXSID30473223
- XLJCQUUBIFJNCQ-UHFFFAOYSA-N
- SCHEMBL4583223
- 431-66-3
- Perfluoro-2-iodoproprop-1-ene
- perfluoroisopropenyl iodide
-
- MDL: MFCD12026456
- Inchi: 1S/C3F5I/c4-2(5)1(9)3(6,7)8
- InChI Key: XLJCQUUBIFJNCQ-UHFFFAOYSA-N
- SMILES: C(/F)(\F)=C(/I)\C(F)(F)F
Computed Properties
- Exact Mass: 257.89649Da
- Monoisotopic Mass: 257.89649Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
2-Iodopentafluoropropene-1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I717468-50mg |
2-Iodopentafluoropropene-1 |
431-66-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I717468-100mg |
2-Iodopentafluoropropene-1 |
431-66-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I717468-500mg |
2-Iodopentafluoropropene-1 |
431-66-3 | 500mg |
$ 230.00 | 2022-06-04 | ||
| abcr | AB280821-250mg |
2-Iodoperfluoroprop-1-ene; . |
431-66-3 | 250mg |
€196.50 | 2025-04-18 | ||
| abcr | AB280821-1g |
2-Iodoperfluoroprop-1-ene; . |
431-66-3 | 1g |
€359.20 | 2025-04-18 | ||
| Apollo Scientific | PC5805-250mg |
Perfluoro-2-iodoproprop-1-ene |
431-66-3 | 97% | 250mg |
£107.00 | 2025-02-21 | |
| Apollo Scientific | PC5805-1g |
Perfluoro-2-iodoproprop-1-ene |
431-66-3 | 97% | 1g |
£218.00 | 2025-02-21 | |
| Enamine | BBV-40285524-1.0g |
1,1,3,3,3-pentafluoro-2-iodoprop-1-ene |
431-66-3 | 95% | 1.0g |
$0.0 | 2023-01-10 | |
| abcr | AB280821-250 mg |
2-Iodoperfluoroprop-1-ene; . |
431-66-3 | 250MG |
€203.50 | 2022-11-28 | ||
| abcr | AB280821-1 g |
2-Iodoperfluoroprop-1-ene; . |
431-66-3 | 1g |
€373.50 | 2022-11-28 |
2-Iodopentafluoropropene-1 Suppliers
2-Iodopentafluoropropene-1 Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Iodopentafluoropropene-1
Professional Introduction to 2-Iodopentafluoropropene-1 (CAS No. 431-66-3)
2-Iodopentafluoropropene-1, with the chemical formula C5Fl5I, is a fluorinated olefin that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 431-66-3, is a versatile intermediate with applications in the development of novel materials and bioactive molecules. Its unique structure, featuring a pentafluoropropene backbone and an iodine substituent, makes it a valuable tool for cross-coupling reactions and other transformations that are pivotal in modern organic synthesis.
The significance of 2-Iodopentafluoropropene-1 lies in its ability to serve as a building block for more complex structures. The presence of multiple fluorine atoms enhances the electrophilicity of the double bond, facilitating reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for the synthesis of various pharmaceuticals and agrochemicals.
In recent years, the demand for fluorinated compounds has surged due to their favorable physicochemical properties, including increased metabolic stability and improved bioavailability. 2-Iodopentafluoropropene-1 exemplifies this trend, as it allows chemists to introduce fluorine atoms into target molecules with high precision. This is particularly relevant in drug discovery, where fluorine substitution can modulate drug efficacy and selectivity.
One of the most compelling applications of 2-Iodopentafluoropropene-1 is in the synthesis of antiviral and anticancer agents. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit potent biological activity. For instance, studies have demonstrated its utility in constructing thiazole derivatives, which are known for their antiviral properties. The introduction of fluorine atoms into these structures enhances their binding affinity to biological targets, leading to more effective therapeutic outcomes.
The role of CAS No. 431-66-3 in academic research has been further highlighted by its use in developing advanced materials. Fluorinated polymers derived from this compound exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and electronics. These materials are particularly valuable in environments where traditional polymers would degrade rapidly.
Recent advancements in green chemistry have also seen the adoption of 2-Iodopentafluoropropene-1 as a sustainable alternative in synthetic protocols. By enabling efficient cross-coupling reactions under mild conditions, this compound helps reduce the environmental footprint of chemical manufacturing. This aligns with global efforts to promote sustainable practices in the chemical industry.
The pharmaceutical industry has been particularly keen on exploring the potential of 2-Iodopentafluoropropene-1. Its ability to form stable biaryl structures has led to the development of new drug candidates with improved pharmacokinetic profiles. For example, researchers have utilized this compound to synthesize kinase inhibitors, which are critical in targeted cancer therapies. The fluorine atoms incorporated into these molecules enhance their solubility and metabolic stability, thereby improving their overall efficacy.
In conclusion, 2-Iodopentafluoropropene-1 (CAS No. 431-66-3) is a multifaceted compound with broad applications across synthetic chemistry, materials science, and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop innovative solutions in these fields. As research continues to uncover new uses for this compound, its importance is expected to grow further, driving advancements that benefit both science and industry.
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